2-Benzyl-1H-benzoimidazol-5-ylamine
Overview
Description
2-Benzyl-1H-benzoimidazol-5-ylamine is a compound that has garnered attention in the scientific community due to its unique physical and chemical properties. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. The molecular formula of this compound is C14H13N3, and it has a molecular weight of 223.27 g/mol .
Mechanism of Action
Target of Action
A structurally similar compound, 1-benzyl-1h-benzoimidazol-2-ylamine, has been reported to inhibit inward rectifier potassium (kir) channels, with a preference for kir23, Kir3x, and Kir71 . These channels play crucial roles in maintaining the resting membrane potential and regulating the duration of the action potential in excitable cells .
Mode of Action
If it shares a similar mechanism with 1-Benzyl-1H-benzoimidazol-2-ylamine, it may interact with the Kir channels, leading to changes in the membrane potential and action potential duration .
Biochemical Pathways
If it acts on kir channels like its structural analog, it could influence various physiological processes, including heart rate, insulin secretion, renal salt balance, and neuronal excitability .
Result of Action
If it acts similarly to 1-Benzyl-1H-benzoimidazol-2-ylamine, it could potentially alter the function of cells expressing Kir channels, affecting their excitability and response to stimuli .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-1H-benzoimidazol-5-ylamine typically involves the condensation of o-phenylenediamine with benzaldehyde, followed by cyclization. One common method involves the use of a catalyst such as copper chloride (CuCl) and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures (around 120°C) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-1H-benzoimidazol-5-ylamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: It can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of benzimidazole derivatives with oxidized side chains.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
2-Benzyl-1H-benzoimidazol-5-ylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-Benzyl-1H-benzoimidazol-5-ylamine dihydrochloride: A similar compound with additional chloride ions, used in pharmaceutical testing.
1-{(1-(2-substituted benzyl)-1H-benzo[d]imidazol-2-yl) methyl}-3-arylthioureas: Compounds with similar benzimidazole cores, screened for anticonvulsant activity.
Uniqueness
This compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
Properties
IUPAC Name |
2-benzyl-3H-benzimidazol-5-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3/c15-11-6-7-12-13(9-11)17-14(16-12)8-10-4-2-1-3-5-10/h1-7,9H,8,15H2,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQTBODNTRQAUSK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC3=C(N2)C=C(C=C3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20903549 | |
Record name | NoName_4233 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20903549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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